molecular formula C10H11NO B1307351 4-Methoxy-2,5-dimethylbenzonitrile CAS No. 64400-49-3

4-Methoxy-2,5-dimethylbenzonitrile

Cat. No.: B1307351
CAS No.: 64400-49-3
M. Wt: 161.2 g/mol
InChI Key: ZYHLPXFNLCESEI-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol. It is a derivative of benzonitrile, characterized by the presence of methoxy and dimethyl groups on the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methoxy-2,5-dimethylbenzonitrile involves the reaction of 4-methoxybenzaldehyde with an oximating agent to form 4-methoxybenzaldehyde oxime, followed by dehydration to yield the desired nitrile . This “one-pot” method is advantageous due to its high yield and simplicity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

4-Methoxy-2,5-dimethylbenzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,5-dimethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and dimethyl groups influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its exact mechanism are ongoing, with a focus on its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzonitrile
  • 2-Methoxy-4-nitrobenzonitrile

Comparison

4-Methoxy-2,5-dimethylbenzonitrile is unique due to the specific positioning of its methoxy and dimethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications.

Properties

IUPAC Name

4-methoxy-2,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHLPXFNLCESEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391130
Record name 4-Methoxy-2,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64400-49-3
Record name 4-Methoxy-2,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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